molecular formula C9H12ClN3OS B115851 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde CAS No. 141764-88-7

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde

Cat. No.: B115851
CAS No.: 141764-88-7
M. Wt: 245.73 g/mol
InChI Key: ZOVNOCUBYWVOLX-UHFFFAOYSA-N
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Description

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde is a chemical compound that features a thiazole ring substituted with a chloro group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde typically involves the reaction of 4-chloro-2-aminothiazole with 1-methylpiperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxylic acid.

    Reduction: 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolemethanol.

    Substitution: Various substituted thiazole derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity : Research indicates that 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde exhibits significant antimicrobial properties. Its thiazole structure is known to enhance the interaction with microbial targets, making it a candidate for developing new antibiotics.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. The mechanism appears to involve interference with cellular signaling pathways that promote tumor growth .
  • Neuropharmacology : Given its piperazine component, this compound is being investigated for potential neuroactive properties. It may interact with neurotransmitter systems, offering possibilities for treating neurological disorders.

Biological Research Applications

  • Binding Affinity Studies : The compound has been used in studies assessing its binding affinity to various biological targets, including receptors involved in neurotransmission and cell signaling pathways. This research is crucial for understanding its pharmacological profile.
  • Structure-Activity Relationship (SAR) Studies : Researchers are exploring the SAR of this compound to optimize its efficacy and reduce potential side effects. Modifications to the thiazole and piperazine moieties are being evaluated for enhanced biological activity .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various thiazole derivatives included this compound. Results showed a significant inhibition of bacterial growth against strains such as E. coli and Staphylococcus aureus, indicating its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

In vitro tests on cancer cell lines demonstrated that this compound inhibited proliferation at micromolar concentrations. Further investigations revealed that it induces apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde can be compared with other similar compounds, such as:

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolemethanol: Similar structure but with an alcohol group instead of an aldehyde.

    4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolethiol: Similar structure but with a thiol group instead of an aldehyde.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Biological Activity

4-Chloro-2-(1-methyl-4-piperazinyl)-5-thiazolecarboxaldehyde (CAS No. 141764-88-7) is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C₉H₁₂ClN₃OS
  • Molecular Weight : 245.73 g/mol
  • Density : 1.372 g/cm³
  • Boiling Point : 373.7 ºC
  • Flash Point : 179.8 ºC

Biological Activity Overview

The compound is primarily investigated for its potential as an antitumor agent , as well as its activity against neurodegenerative diseases such as Alzheimer's disease . The following sections detail these activities.

Antitumor Activity

Recent studies have demonstrated that compounds containing thiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. Specifically, this compound has shown promising results in inhibiting the growth of HeLa (cervical cancer) and A-549 (lung cancer) cells.

Cell LineIC50 Value (µM)Reference
HeLa15.2
A-54912.3

The antitumor activity is believed to be mediated through the induction of apoptosis and inhibition of cell proliferation. The presence of the piperazine ring enhances the compound's ability to interact with biological targets, potentially leading to increased efficacy.

Neuroprotective Effects

In addition to its antitumor properties, this compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology.

Acetylcholinesterase Inhibition

Compounds that inhibit AChE can increase acetylcholine levels in the brain, thereby improving cognitive function. The thiazole derivative exhibited significant AChE inhibitory activity with an IC50 value of 8.5 µM, suggesting its potential as a therapeutic agent for Alzheimer's disease.

CompoundIC50 Value (µM)Reference
This compound8.5

Case Studies

  • Study on Anticancer Activity :
    A study conducted on various thiazole derivatives including our compound showed that modifications in the piperazine structure significantly affected cytotoxicity against cancer cell lines. The study highlighted structure-activity relationships that could guide further drug development efforts ( ).
  • Neuroprotective Study :
    In a neuroprotective study, the compound was tested alongside known AChE inhibitors such as donepezil and rivastigmine. Results indicated that it could serve as a lead compound for developing new treatments for Alzheimer's disease due to its favorable binding affinity and inhibitory potency ( ).

Properties

IUPAC Name

4-chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3OS/c1-12-2-4-13(5-3-12)9-11-8(10)7(6-14)15-9/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOVNOCUBYWVOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376713
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141764-88-7
Record name 4-Chloro-2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60376713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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